N-ethyl-3-(hydroxymethyl)benzamide

Description

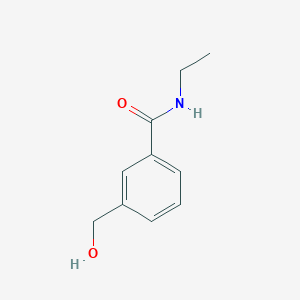

N-Ethyl-3-(hydroxymethyl)benzamide is a benzamide derivative characterized by an ethyl group attached to the amide nitrogen and a hydroxymethyl (-CH$2$OH) substituent at the 3-position of the benzene ring. Its molecular formula is C${10}$H${13}$NO$2$ (molecular weight: 179.22 g/mol).

Properties

CAS No. |

105394-84-1 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

N-ethyl-3-(hydroxymethyl)benzamide |

InChI |

InChI=1S/C10H13NO2/c1-2-11-10(13)9-5-3-4-8(6-9)7-12/h3-6,12H,2,7H2,1H3,(H,11,13) |

InChI Key |

VPRSFHNVFGKOFN-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC=CC(=C1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3-(hydroxymethyl)benzamide typically involves the reaction of 3-(hydroxymethyl)benzoic acid with ethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

3-(hydroxymethyl)benzoic acid+ethylamine→this compound+water

The reaction is usually conducted at elevated temperatures to increase the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-3-(hydroxymethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

Reduction: The amide group can be reduced to form an amine.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro groups under acidic conditions.

Major Products Formed:

Oxidation: 3-(carboxymethyl)benzoic acid

Reduction: N-ethyl-3-(aminomethyl)benzamide

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-ethyl-3-(hydroxymethyl)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-3-(hydroxymethyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The hydroxymethyl group can form hydrogen bonds with amino acid residues, while the benzamide moiety can engage in hydrophobic interactions, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

Substituent Position and Polarity :

- The hydroxymethyl group in this compound introduces both hydrophilicity and steric bulk compared to simpler substituents like -CH$3$ () or -CF$3$ (). This could enhance solubility in aqueous systems, critical for drug delivery or enzymatic interactions.

- In contrast, N-ethyl-3-(trifluoromethyl)benzamide () leverages the electron-withdrawing -CF$_3$ group for enhanced binding to hydrophobic enzyme pockets, as seen in its inhibition of phytoene desaturase.

Biological Activity Trends: PCAF HAT Inhibitors (): Acyl chain length (e.g., hexanoyl vs. Antioxidant Activity (): Benzamides with phenolic -OH or -OCH$_3$ groups exhibit higher antioxidant activity. The hydroxymethyl group, while polar, lacks direct radical-scavenging capacity, implying lower efficacy compared to these analogues.

Synthetic Flexibility: The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () via coupling of 3-methylbenzoic acid derivatives with amino alcohols highlights the feasibility of introducing diverse N-alkyl and hydroxylated side chains. Similar strategies could be adapted for this compound using 3-(hydroxymethyl)benzoic acid.

Crystallographic and Spectroscopic Insights

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () was characterized via X-ray crystallography, confirming its N,O-bidentate coordination capability. By analogy, this compound could adopt a similar planar amide structure, with the hydroxymethyl group enabling chelation to metal ions in catalytic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.